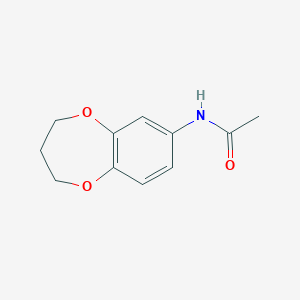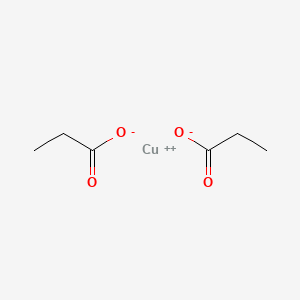
Cupric propionate
描述
Cupric propionate, also known as copper(II) propionate, is an organometallic compound with the chemical formula ( \text{Cu(C_2H_5COO)_2} ). It is a blue-green crystalline solid that is soluble in water and organic solvents. This compound is part of the broader family of copper carboxylates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Cupric propionate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with propionic acid. The reaction typically occurs under reflux conditions to ensure complete dissolution and reaction of the copper source with the acid. The general reaction is as follows: [ \text{CuO} + 2\text{C_2H_5COOH} \rightarrow \text{Cu(C_2H_5COO)_2} + \text{H_2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium propionate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration. The reaction is as follows: [ \text{CuSO_4} + 2\text{C_2H_5COONa} \rightarrow \text{Cu(C_2H_5COO)_2} + \text{Na_2SO_4} ]
化学反应分析
Types of Reactions: Cupric propionate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) compounds using reducing agents such as hydrazine.
Substitution: this compound can participate in ligand exchange reactions where the propionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligands such as ammonia, ethylenediamine, or other carboxylates.
Major Products Formed:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes.
Substitution: Copper complexes with new ligands.
科学研究应用
Cupric propionate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its antimicrobial properties and potential use in biocidal formulations.
Medicine: Studied for its potential therapeutic effects, including its role in copper supplementation and treatment of copper deficiency.
Industry: Utilized in the production of conductive polymers and as a precursor for other copper-based compounds.
作用机制
The mechanism of action of cupric propionate involves its ability to interact with biological molecules and catalyze redox reactions. Copper ions can participate in electron transfer processes, which are crucial for various biochemical pathways. The molecular targets include enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense, respectively.
相似化合物的比较
Cupric Acetate: ( \text{Cu(C_2H_3O_2)_2} )
Cupric Formate: ( \text{Cu(HCOO)_2} )
Cupric Butyrate: ( \text{Cu(C_3H_7COO)_2} )
Each of these compounds has distinct characteristics that make them suitable for specific applications, but cupric propionate’s unique ligand structure provides it with particular advantages in certain contexts.
属性
IUPAC Name |
copper;propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Cu/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJJVTQGPPWQFS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20528216 | |
| Record name | Copper(2+) dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-74-1 | |
| Record name | Cupric propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20528216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUPRIC PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5OQP4HQ2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



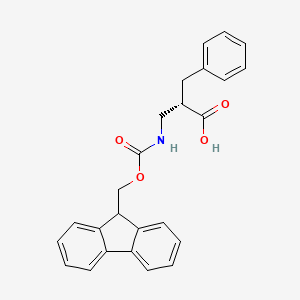
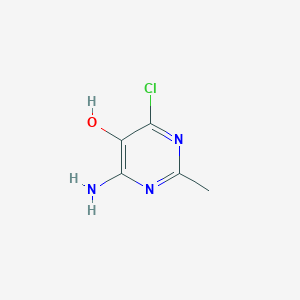
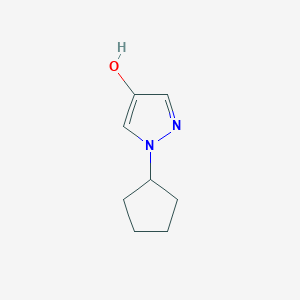
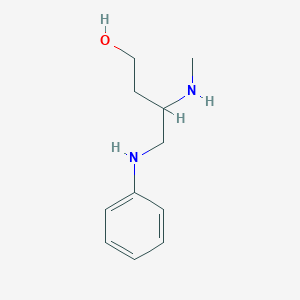
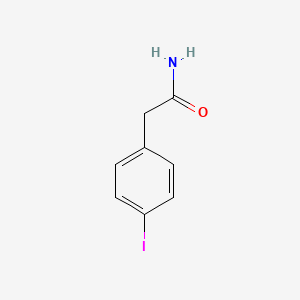
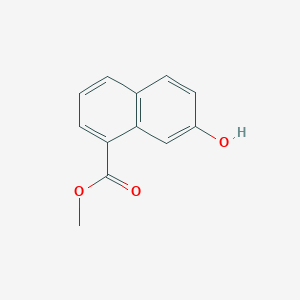
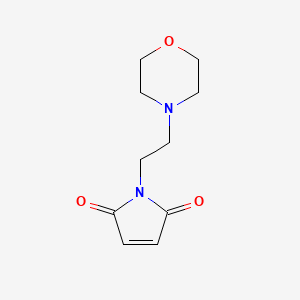
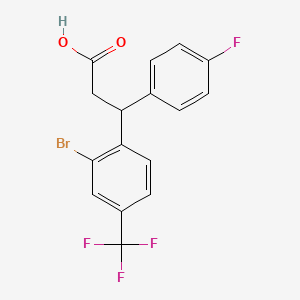
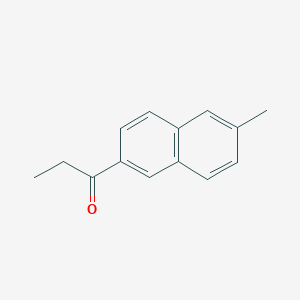
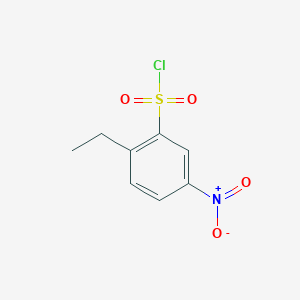
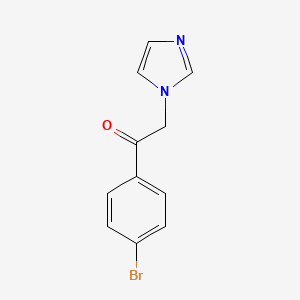
![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
